molecular formula C18H10ClF3N4OS B1662433 4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline CAS No. 920882-18-4

4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline

Cat. No. B1662433
M. Wt: 422.8 g/mol
InChI Key: CRGZGMPGIYRGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TQ-quinazoline and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline, due to its structural components, falls within the broader class of quinazoline and oxadiazole derivatives. These compounds have been extensively studied for their diverse potential applications in medicinal chemistry.

Research Insights

  • Quinazoline Derivatives in Medicinal Chemistry : Quinazoline derivatives have a wide range of biological properties, including anticancer, antibacterial, anti-inflammatory, and antimalarial activities. Their ability to inhibit EGFR and other therapeutic protein targets makes them significant in cancer treatment research (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

  • 1,3,4-Oxadiazole Derivatives in Medicinal Applications : 1,3,4-Oxadiazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. These properties are attributed to their effective binding with different enzymes and receptors in biological systems (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

  • Synthesis and Biological Evaluation of Oxadiazole Derivatives : Studies have focused on synthesizing various oxadiazole derivatives and evaluating their antibacterial and anti-enzymatic potential, revealing significant bioactivity and moderate toxicity, which is crucial for potential medicinal applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

  • Antimicrobial Activities of Quinazoline-Oxadiazole Conjugates : Quinazoline linked to oxadiazole structures have been synthesized and exhibited promising antibacterial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Desai, Shihory, Khasiya, Pandit, & Khedkar, 2021).

properties

CAS RN

920882-18-4

Product Name

4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline

Molecular Formula

C18H10ClF3N4OS

Molecular Weight

422.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[[2-(trifluoromethyl)quinazolin-4-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H10ClF3N4OS/c19-12-7-3-1-5-10(12)15-24-14(27-26-15)9-28-16-11-6-2-4-8-13(11)23-17(25-16)18(20,21)22/h1-8H,9H2

InChI Key

CRGZGMPGIYRGFN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)SCC3=NC(=NO3)C4=CC=CC=C4Cl

synonyms

T138;  4-[[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-2-(trifluoromethyl)-quinazoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline
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4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline
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4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline
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4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline
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4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline
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4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline

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